molecular formula C25H20F2N2O5S B2881342 N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866808-54-0

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2881342
CAS No.: 866808-54-0
M. Wt: 498.5
InChI Key: ALGGRCFFLOUFEM-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of ethoxyphenyl, fluoro, and sulfonyl groups attached to a quinolinone core, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinolinone core, followed by the introduction of the ethoxyphenyl and fluoro groups. Common reagents used in these reactions include ethyl iodide, fluorobenzene, and sulfonyl chlorides. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are essential to monitor the progress and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or fluoro groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic conditions, while reduction reactions often require anhydrous conditions and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinolinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F2N2O5S/c1-2-34-19-8-6-18(7-9-19)28-24(30)15-29-14-23(25(31)21-13-17(27)5-12-22(21)29)35(32,33)20-10-3-16(26)4-11-20/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGGRCFFLOUFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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